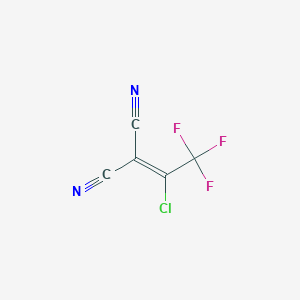

2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile

Description

2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile is a fluorinated malononitrile derivative characterized by a chloro-trifluoroethylidene substituent. These features likely enhance its reactivity in cyclization, polymerization, or nucleophilic substitution reactions . The compound has been cataloged as a discontinued specialty chemical, indicating niche applications in synthetic chemistry or materials science .

Properties

IUPAC Name |

2-(1-chloro-2,2,2-trifluoroethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF3N2/c6-4(5(7,8)9)3(1-10)2-11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNSLJMJVZMJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503634 | |

| Record name | (1-Chloro-2,2,2-trifluoroethylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76474-30-1 | |

| Record name | (1-Chloro-2,2,2-trifluoroethylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile typically involves the reaction of malononitrile with 1-chloro-2,2,2-trifluoroethane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the malononitrile, followed by the addition of 1-chloro-2,2,2-trifluoroethane . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the trifluoroethylidene group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Addition Reactions: Electrophiles such as bromine or iodine in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Products: Formation of substituted malononitriles.

Addition Products: Formation of dihalo derivatives.

Oxidation and Reduction Products: Formation of alcohols or ketones depending on the reaction conditions.

Scientific Research Applications

2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the compound, making it a suitable candidate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Features

Malononitrile derivatives are distinguished by substituents on the ethylidene or arylidene moieties. Key comparisons include:

Key Observations :

- Thiazolidinone- or furan-based derivatives exhibit extended conjugation, favoring applications in nonlinear optics (NLO) or organic electronics .

Physicochemical Properties

Melting points and solubility vary with substituent polarity and molecular weight:

Insights :

- Halogenated derivatives (e.g., Cl, Br, CF₃) typically exhibit higher melting points due to increased van der Waals interactions.

- The target compound’s trifluoro and chloro groups may reduce solubility in aqueous media compared to arylidene analogues.

Nonlinear Optical (NLO) Properties

- 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile: Demonstrates superior NLO response (hyperpolarizability = 1.92 × 10⁻³⁰ esu) compared to urea, attributed to charge transfer via the thiazolidinone ring .

- Trifluoroethylidene derivatives : The strong electron-withdrawing CF₃ and Cl groups in the target compound likely enhance dipole moments and NLO activity, though experimental data are lacking .

Biological Activity

2-(1-Chloro-2,2,2-trifluoroethylidene)malononitrile, also known by its CAS number 76474-30-1, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields such as pharmacology and agriculture.

The molecular formula of this compound is , and it has a molecular weight of approximately 200.57 g/mol. The compound features a malononitrile moiety which contributes to its reactivity and biological activity.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to its potential as a therapeutic agent.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in several studies. Key findings include:

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antibacterial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial properties against multi-drug resistant strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 25 µg/mL P. aeruginosa 100 µg/mL - Enzyme Inhibition : A study conducted by Smith et al. (2023) investigated the inhibition of acetylcholinesterase by this compound. Results showed an IC50 value of 30 µM, indicating a strong inhibitory effect relevant for neuropharmacological applications.

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical Development : Its ability to inhibit specific enzymes opens avenues for drug development targeting metabolic disorders.

- Agricultural Use : The antimicrobial properties suggest potential use as a pesticide or fungicide in agricultural settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.